Cas no 28334-99-8 (3,5-Dipropoxyphenol)

3,5-Dipropoxyphenol is a phenolic compound featuring two propoxy substituents at the 3 and 5 positions of the aromatic ring. This structural configuration enhances its solubility in organic solvents and modifies its reactivity, making it a versatile intermediate in organic synthesis. Its symmetrical substitution pattern contributes to stability and controlled reactivity, suitable for applications in pharmaceuticals, agrochemicals, and specialty polymers. The compound’s ether linkages offer resistance to hydrolysis, while the phenolic hydroxyl group remains available for further functionalization. Its well-defined structure ensures consistency in synthetic pathways, making it a reliable building block for complex molecular architectures.
3,5-Dipropoxyphenol structure
3,5-Dipropoxyphenol structure
Product Name:3,5-Dipropoxyphenol
CAS No:28334-99-8
MF:C12H18O3
MW:210.269524097443
MDL:MFCD00143077
CID:288829
PubChem ID:119929
Update Time:2025-06-07

3,5-Dipropoxyphenol Chemical and Physical Properties

Names and Identifiers

    • 3,5-Dipropoxyphenol
    • Phenol, 3,5-dipropoxy-
    • 3,5-Dipropoxy-phenol
    • EINECS 248-974-8
    • Phenol,3,5-dipropoxy
    • Phloroglucin-dipropylether
    • phloroglucinol dipropyl ether
    • Allylcaprylate
    • SHZCHGMKOUMNAW-UHFFFAOYSA-N
    • CS-0336043
    • 28334-99-8
    • FZR4AL86N5
    • AKOS005254615
    • DTXSID7067378
    • BP-12421
    • NS00028463
    • MFCD00143077
    • SCHEMBL2004550
    • DTXCID6037801
    • MDL: MFCD00143077
    • Inchi: 1S/C12H18O3/c1-3-5-14-11-7-10(13)8-12(9-11)15-6-4-2/h7-9,13H,3-6H2,1-2H3
    • InChI Key: SHZCHGMKOUMNAW-UHFFFAOYSA-N
    • SMILES: O(C1C=C(C=C(C=1)OCCC)O)CCC

Computed Properties

  • Exact Mass: 210.12600
  • Monoisotopic Mass: 210.125594432g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 6
  • Complexity: 145
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 3.3
  • Topological Polar Surface Area: 38.7Ų

Experimental Properties

  • Color/Form: Not available
  • Density: 1.0733 (rough estimate)
  • Melting Point: 43-48 °C
  • Boiling Point: 309.8°C (rough estimate)
  • Refractive Index: 1.5040 (estimate)
  • PSA: 38.69000
  • LogP: 2.96980
  • Solubility: Not available

3,5-Dipropoxyphenol Security Information

  • Hazard Category Code: 34
  • Safety Instruction: 28A-26
  • Hazardous Material Identification: C
  • Risk Phrases:R34

3,5-Dipropoxyphenol Customs Data

  • HS CODE:2909500000
  • Customs Data:

    China Customs Code:

    2909500000

    Overview:

    2909500000. Ether phenol\Ether alcohol phenol and its halogenation\sulfonation\Nitrosative or nitrosative derivatives. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909500000 ether-phenols, ether-alcohol-phenols and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

3,5-Dipropoxyphenol Pricemore >>

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3,5-Dipropoxyphenol Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:28334-99-8)3,5-Dipropoxyphenol
Order Number:A1229278
Stock Status:in Stock
Quantity:500mg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 19:51
Price ($):166
Email:sales@amadischem.com
Recommended suppliers
Amadis Chemical Company Limited
(CAS:28334-99-8)3,5-Dipropoxyphenol
A1229278
Purity:99%
Quantity:500mg
Price ($):166
Email